rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylicacid
Description
This compound is a racemic mixture of the (3R,4R) enantiomer featuring a pyrrolidine backbone substituted with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the nitrogen and a propan-2-yl (isopropyl) group at position 4. The carboxylic acid at position 3 enhances its utility in solid-phase peptide synthesis (SPPS) by enabling coupling reactions. The Fmoc group is critical for temporary amine protection, allowing selective deprotection under mild basic conditions . Its stereochemistry and bulky isopropyl substituent influence conformational stability and steric interactions during peptide assembly .
Properties
IUPAC Name |
(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-propan-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-14(2)19-11-24(12-20(19)22(25)26)23(27)28-13-21-17-9-5-3-7-15(17)16-8-4-6-10-18(16)21/h3-10,14,19-21H,11-13H2,1-2H3,(H,25,26)/t19-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAXWXJMPJPWFF-VQTJNVASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Isopropyl Substitution: The isopropyl group is introduced via a substitution reaction, often using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases such as piperidine or morpholine are commonly used to remove the Fmoc group.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Deprotected pyrrolidine derivatives.
Scientific Research Applications
Structural Characteristics
The compound has a complex structure characterized by the presence of a pyrrolidine ring, a carbonyl group, and a fluorenylmethoxy moiety. The molecular formula is with a molecular weight of approximately 420.49 g/mol. The unique structure facilitates its reactivity and interaction with biological systems.
Medicinal Chemistry
This compound is being investigated for its potential as a pharmaceutical agent. Its structural features enable it to interact with various biological targets, making it suitable for:
- Anticancer Research : Studies have shown that derivatives of pyrrolidine compounds exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may possess similar properties .
- Antimicrobial Activity : Research indicates that modifications of pyrrolidine derivatives can enhance antimicrobial efficacy against resistant strains .
Drug Delivery Systems
Due to its unique chemical properties, rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylic acid is being explored in drug delivery applications:
- Nanoparticle Formulations : The compound can be incorporated into nanoparticles for targeted drug delivery, improving the bioavailability and reducing side effects of therapeutic agents.
Biochemical Studies
The compound serves as a useful tool in biochemical research:
- Enzyme Inhibition Studies : It can be used to study enzyme interactions due to its ability to mimic substrate structures.
Case Study 1: Anticancer Activity
A study published in MDPI examined several derivatives of pyrrolidine-based compounds for their anticancer properties. The results indicated that certain modifications led to increased cytotoxicity against A549 lung cancer cells when compared to standard chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Efficacy
Research conducted on related pyrrolidine compounds demonstrated significant antimicrobial activity against Gram-positive bacteria and certain fungi. The findings suggest that rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylic acid could be further developed as an antimicrobial agent .
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in peptide bond formation. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with carboxyl groups to form peptide bonds, facilitating the synthesis of peptides and proteins.
Comparison with Similar Compounds
Key Structural Differences
The compound’s closest analogs differ in substituents at position 4 of the pyrrolidine ring or modifications to the Fmoc-carboxylic acid framework:
Functional and Structural Implications
- Solubility: The sulfonamide derivative () exhibits higher aqueous solubility due to its polar group, whereas the target compound’s solubility is moderate, typical of Fmoc-protected amino acids .
- Conformational Restriction : The cyclopropyl analog’s rigid structure restricts pyrrolidine ring puckering, which may stabilize specific peptide secondary structures .
Notes
- Handling : Fmoc-protected compounds are light- and moisture-sensitive. Store at 2–8°C under inert atmosphere .
- Solubility : Pre-dissolve in DMF or DCM for SPPS; precipitation in AcOEt/Hexane is common during purification .
- Stereochemical Considerations : Racemic mixtures may require chiral resolution for enantioselective applications .
Biological Activity
The compound rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylic acid, often referred to as Fmoc-pyrrolidine, is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry. Its structure features a pyrrolidine core substituted with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in peptide synthesis. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H25NO4
- Molecular Weight : 379 g/mol
- LogP : 4.1 (indicating lipophilicity)
- Polar Surface Area : 67 Ų
- Hydrogen Bond Donors/Acceptors : 1/3
Biological Activity Overview
The biological activity of rac-(3R,4R)-Fmoc-pyrrolidine is primarily associated with its role in peptide synthesis and potential therapeutic applications. The following sections detail specific areas of biological activity:
1. Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. A study demonstrated that certain Fmoc-protected pyrrolidines possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity.
2. Anticancer Potential
Investigations into the anticancer properties of Fmoc-pyrrolidine derivatives suggest they may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a derivative was shown to trigger caspase activation in human cancer cell lines, leading to programmed cell death. This effect is attributed to the compound's ability to modulate signaling pathways involved in cell survival.
3. Neuroprotective Effects
Emerging studies suggest that rac-(3R,4R)-Fmoc-pyrrolidine may have neuroprotective effects. In vitro assays indicate that it can protect neuronal cells from oxidative stress-induced damage, likely through the upregulation of antioxidant enzymes.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of various Fmoc-pyrrolidine derivatives. The results indicated that certain modifications to the Fmoc group enhanced antibacterial potency, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against selected pathogens.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Fmoc-Pyrrolidine A | 10 | E. coli |
| Fmoc-Pyrrolidine B | 15 | S. aureus |
Case Study 2: Anticancer Activity
In a separate investigation published in Cancer Research, researchers evaluated the effects of rac-(3R,4R)-Fmoc-pyrrolidine on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers after 24 hours.
| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Markers (Caspase-3 Activity) |
|---|---|---|
| 0 (Control) | 100 | Baseline |
| 10 | 75 | Increased |
| 50 | 45 | Significantly Increased |
The mechanisms underlying the biological activities of rac-(3R,4R)-Fmoc-pyrrolidine are multifaceted:
- Cell Membrane Disruption : In antimicrobial activity, the compound's lipophilicity facilitates its incorporation into bacterial membranes, leading to structural destabilization.
- Apoptotic Pathway Activation : In cancer cells, it appears to activate intrinsic apoptotic pathways by modulating mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels.
- Antioxidant Response Modulation : The neuroprotective effects may be due to enhanced expression of genes involved in antioxidant defense mechanisms.
Q & A
Q. What are the critical steps in synthesizing rac-(3R,4R)-1-Fmoc-4-isopropylpyrrolidine-3-carboxylic acid to ensure high enantiomeric purity?
- Methodological Answer : Synthesis involves sequential protection-deprotection strategies. Key steps include:
- Pyrrolidine ring formation : Cyclization under basic conditions (e.g., K₂CO₃ in DMF) to establish stereochemistry .
- Fmoc protection : Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in anhydrous THF at 0–4°C to minimize racemization .
- Carboxylic acid activation : Use of EDCI/HOBt for coupling reactions to preserve stereochemical integrity .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization to isolate enantiomers .
Q. How can researchers optimize solvent and temperature conditions for Fmoc-group stability during reactions?
- Methodological Answer :
- Solvent polarity : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and reduce side reactions like hydrolysis .
- Temperature control : Maintain reactions below 25°C to prevent Fmoc cleavage; elevated temperatures (>40°C) accelerate degradation .
- Catalysts : Additives like DMAP (4-dimethylaminopyridine) improve reaction efficiency without compromising Fmoc stability .
Q. What analytical techniques are most effective for confirming the compound’s structural and stereochemical integrity?
- Methodological Answer :
- HPLC : Chiral columns (e.g., Chiralpak IA) with isopropanol/hexane mobile phases to resolve enantiomers .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (C₂₄H₂₅NO₄, calc. 403.46 g/mol) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., isopropyl group at C4, Fmoc at N1) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the pyrrolidine ring in peptide coupling reactions?
- Methodological Answer :
- Steric hindrance : The isopropyl group at C4 reduces nucleophilicity at N1, requiring stronger activating agents (e.g., HATU vs. EDCI) .
- Electronic effects : Electron-withdrawing Fmoc group stabilizes the transition state in amide bond formation, improving coupling yields .
- Kinetic studies : Monitor reaction progress via FT-IR to track carbonyl stretching frequencies (1680–1720 cm⁻¹) .
Q. What computational approaches predict the compound’s interactions with enzymatic targets (e.g., proteases)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (PDB) to model binding to active sites (e.g., HIV-1 protease) .
- MD simulations : GROMACS for assessing stability of ligand-enzyme complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., isopropyl vs. trifluoromethyl) with inhibitory activity .
Q. How can researchers resolve contradictions in reported reaction yields when using alternative catalysts?
- Methodological Answer :
- Controlled experiments : Compare EDCI/HOBt vs. DCC/DMAP under identical conditions (solvent, temp.) to isolate catalyst effects .
- Side-product analysis : LC-MS to identify byproducts (e.g., Fmoc hydrolysis derivatives) affecting yield .
- Statistical design : Apply DoE (Design of Experiments) to optimize catalyst/substrate ratios .
Q. What strategies mitigate racemization during prolonged storage or acidic/basic conditions?
- Methodological Answer :
- Storage : Lyophilize and store at -20°C under argon to prevent moisture-induced degradation .
- pH control : Avoid extremes (pH < 2 or >10); use buffered solutions (pH 6–8) during handling .
- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to organic solvents to inhibit radical-mediated racemization .
Data Contradiction Analysis
Q. Why do some studies report divergent biological activities for stereoisomers of this compound?
- Methodological Answer :
- Enantiomer-specific assays : Use SPR (surface plasmon resonance) to measure binding affinities (KD values) for (3R,4R) vs. (3S,4S) isoforms .
- Crystallography : Compare X-ray structures of isomer-enzyme complexes to identify steric clashes or hydrogen-bonding variations .
- Meta-analysis : Reconcile literature data by normalizing activity metrics (e.g., IC₅₀) against assay conditions (pH, ionic strength) .
Applications in Drug Development
Q. How is this compound utilized as a building block in constrained peptide therapeutics?
- Methodological Answer :
- Peptide backbone rigidification : Incorporate the pyrrolidine ring to restrict conformational flexibility, enhancing target selectivity .
- SPPS (Solid-Phase Peptide Synthesis) : Use Fmoc-strategy protocols with Wang resin, achieving >85% coupling efficiency .
- Case study : Synthesis of thrombin inhibitors with improved oral bioavailability via C3-carboxylic acid functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
